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Compound of Interest

Compound Name: Ep vinyl quinidine

Cat. No.: B12394969 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Epivinylquinidine, systematically known as 3-Epiquinine, is a stereoisomer of the well-known

Cinchona alkaloid, quinidine. As an epi-vinyl stereoisomer, it shares the same chemical formula

and molecular weight as quinidine but differs in the three-dimensional arrangement of its

atoms, specifically at the C3 and C9 positions. This structural nuance has profound implications

for its biological activity. While quinidine is a clinically used Class I antiarrhythmic agent and an

antimalarial drug, epivinylquinidine is primarily a subject of academic and industrial research,

particularly in the fields of stereoselective synthesis and comparative pharmacology. This guide

provides a comprehensive overview of the technical aspects of epivinylquinidine, including its

synthesis, biological activity, and the experimental protocols used for its study.

Physicochemical Properties
Epivinylquinidine is a white to off-white solid. Its fundamental physicochemical properties are

summarized in the table below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b12394969?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12394969?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value

CAS Number 101143-87-7

Molecular Formula C₂₀H₂₄N₂O₂

Molecular Weight 324.42 g/mol

Appearance White to off-white solid

Storage Conditions Store at -20°C for long-term storage.

Synthesis of Epivinylquinidine
The synthesis of epivinylquinidine is typically achieved through the epimerization of quinidine.

Several methods have been reported, with the most common strategies involving a Mitsunobu

reaction or an oxidation-reduction sequence.

Synthesis via Mitsunobu Reaction
The Mitsunobu reaction provides a reliable method for the stereochemical inversion of the

hydroxyl group at the C9 position of quinidine. This reaction proceeds through an SN2

mechanism, leading to the inversion of stereochemistry.

Experimental Protocol:

Activation of the Hydroxyl Group: Quinidine is treated with a phosphine, typically

triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate

(DEAD) or diisopropyl azodicarboxylate (DIAD), in an appropriate aprotic solvent like

tetrahydrofuran (THF) or dichloromethane (DCM). This in situ generates a reactive

alkoxyphosphonium salt.

Nucleophilic Attack: A suitable nucleophile, such as a carboxylate (e.g., from benzoic acid), is

introduced. The nucleophile attacks the activated C9 carbon, displacing the phosphine oxide

and inverting the stereocenter.

Hydrolysis: The resulting ester is then hydrolyzed under basic conditions (e.g., using sodium

hydroxide or potassium carbonate in a methanol/water mixture) to yield epivinylquinidine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12394969?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Purification: The final product is purified using column chromatography on silica gel.

Synthesis via Oxidation-Reduction
An alternative and often scalable approach involves the oxidation of the C9 hydroxyl group of

quinidine to a ketone, followed by a stereoselective reduction.

Experimental Protocol:

Oxidation: The secondary alcohol at C9 of quinidine is oxidized to the corresponding ketone,

quininone, using a suitable oxidizing agent. Common reagents for this transformation include

manganese dioxide (MnO₂), Swern oxidation (oxalyl chloride, DMSO, and a hindered base),

or Dess-Martin periodinane. The reaction is typically carried out in an inert solvent like DCM.

Reduction: The intermediate quininone is then reduced back to the alcohol. The

stereochemical outcome of this reduction is highly dependent on the choice of reducing

agent and reaction conditions. To favor the formation of the "epi" isomer, a sterically hindered

hydride source or specific catalytic hydrogenation conditions may be employed.

Purification: The mixture of quinidine and epivinylquinidine is separated by column

chromatography to isolate the desired epimer.
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Caption: Synthesis pathways for Epivinylquinidine from Quinidine.

Biological Activity and Mechanism of Action
The biological activity of epivinylquinidine is significantly attenuated compared to its

diastereomer, quinidine. This is most prominently observed in its antimalarial properties.
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Antimalarial Activity
Quinidine exerts its antimalarial effect by accumulating in the food vacuole of the Plasmodium

parasite and interfering with the polymerization of heme into hemozoin. The accumulation of

free heme is toxic to the parasite. A comparative study of the antimalarial activity of cinchona

alkaloids revealed that the stereochemistry at the C9 position is critical for this activity.

Quantitative Data:

Compound
Relative in vitro Activity
vs. Chloroquine-Sensitive
P. falciparum

Relative in vitro Activity
vs. Chloroquine-Resistant
P. falciparum

Quinidine
>100x more active than 9-

epimers

>10x more active than 9-

epimers

Epivinylquinidine Significantly less active Significantly less active

Data summarized from studies comparing the antiplasmodial activity of cinchona alkaloids.

The dramatic decrease in antimalarial potency for epivinylquinidine suggests that the specific

spatial orientation of the hydroxyl group at C9 is crucial for its interaction with its biological

target, likely the growing face of the hemozoin crystal or a related protein.

Cardiovascular Activity
Quinidine is a well-characterized Class Ia antiarrhythmic agent that primarily acts by blocking

voltage-gated sodium channels in cardiomyocytes.[1][2] It also blocks several types of

potassium channels.[3] This dual action prolongs the action potential duration and the effective

refractory period, thereby suppressing arrhythmias.

There is a lack of specific data on the cardiovascular effects of epivinylquinidine. However,

given the significant impact of stereochemistry on its antimalarial activity, it is plausible that its

affinity for cardiac ion channels is also altered compared to quinidine. Further research is

required to elucidate the specific electrophysiological effects of epivinylquinidine.
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Caption: Proposed antimalarial mechanism of Quinidine and the reduced effect of

Epivinylquinidine.

Experimental Protocols for Biological Evaluation
In Vitro Antimalarial Assay
The antimalarial activity of epivinylquinidine can be assessed using a standard in vitro assay

with cultured Plasmodium falciparum.

Protocol:

Parasite Culture:P. falciparum (chloroquine-sensitive and/or resistant strains) are cultured in

human erythrocytes in RPMI 1640 medium supplemented with human serum and
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hypoxanthine.

Drug Preparation: A stock solution of epivinylquinidine is prepared in a suitable solvent (e.g.,

DMSO) and serially diluted to obtain a range of concentrations.

Assay: The parasite culture is synchronized (e.g., to the ring stage) and incubated with the

various concentrations of the test compound for a defined period (e.g., 48-72 hours).

Growth Inhibition Assessment: Parasite growth is quantified using methods such as:

Microscopy: Giemsa-stained smears are prepared, and parasitemia is determined by

counting the number of infected erythrocytes.

SYBR Green I Assay: This fluorescent dye intercalates with DNA, and the fluorescence

intensity is proportional to the parasite biomass.

[³H]-Hypoxanthine Incorporation Assay: The incorporation of radiolabeled hypoxanthine

into the parasite's nucleic acids is measured.

Data Analysis: The 50% inhibitory concentration (IC₅₀) is calculated by plotting the

percentage of growth inhibition against the drug concentration and fitting the data to a dose-

response curve.

Cytotoxicity Assay (MTT Assay)
To assess the general cytotoxicity of epivinylquinidine, a standard MTT (3-(4,5-dimethylthiazol-

2-yl)-2,5-diphenyltetrazolium bromide) assay can be performed using a mammalian cell line

(e.g., HeLa, HEK293).

Protocol:

Cell Culture: The chosen cell line is cultured in appropriate media and conditions until

confluent.

Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed

to adhere overnight.
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Compound Treatment: The cells are treated with various concentrations of epivinylquinidine

for a specified duration (e.g., 24, 48, or 72 hours).

MTT Addition: The MTT reagent is added to each well and incubated for a few hours. Viable

cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple

formazan product.

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or

isopropanol) is added to dissolve the formazan crystals.

Absorbance Measurement: The absorbance of the purple solution is measured using a

microplate reader at a wavelength of approximately 570 nm.

Data Analysis: The 50% cytotoxic concentration (CC₅₀) is determined from the dose-

response curve.

Conclusion
Epivinylquinidine (3-Epiquinine) serves as a valuable research tool for understanding the

structure-activity relationships of Cinchona alkaloids. Its synthesis from the more abundant

quinidine is well-established, and its significantly reduced antimalarial activity underscores the

critical role of stereochemistry in drug-target interactions. While its own therapeutic potential

appears limited based on current knowledge, the study of epivinylquinidine continues to

provide important insights for the design and development of new chiral drugs and catalysts.

Further investigation into its potential effects on other biological systems, such as the

cardiovascular system, may yet reveal novel pharmacological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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